molecular formula C14H8FNO3 B6376689 5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol CAS No. 1261998-99-5

5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol

Cat. No.: B6376689
CAS No.: 1261998-99-5
M. Wt: 257.22 g/mol
InChI Key: KXJIRBVMJCLOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol is a chemical compound that has garnered attention in various fields of research due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Diazotization: Formation of a diazonium salt from the amino group.

    Sandmeyer Reaction: Replacement of the diazonium group with a cyano group.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol undergoes various chemical reactions, including:

    Oxidation: Conversion of the phenol group to a quinone.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Halogenation or nitration of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 5-(5-Carboxy-2-fluorophenyl)-3-cyanoquinone.

    Reduction: Formation of 5-(5-Carboxy-2-fluorophenyl)-3-cyanobenzyl alcohol.

    Substitution: Formation of 5-(5-Carboxy-2-fluorophenyl)-3-bromophenol.

Scientific Research Applications

5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, leading to conformational changes that reduce enzymatic activity. The compound’s fluorine atom enhances its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol
  • 5-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine
  • 5-(5-Carboxy-2-fluorophenyl)-2-fluorobenzoic acid

Uniqueness

5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol is unique due to its combination of a carboxylic acid group, a fluorine atom, and a cyanophenol moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.

Properties

IUPAC Name

3-(3-cyano-5-hydroxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-13-2-1-9(14(18)19)6-12(13)10-3-8(7-16)4-11(17)5-10/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJIRBVMJCLOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684874
Record name 3'-Cyano-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-99-5
Record name 3'-Cyano-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.